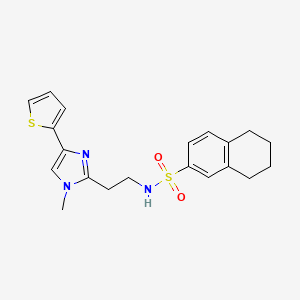
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Sulfonamides, including those with complex structures similar to the specified compound, have shown promising antitumor activities. Studies highlight the exploration of sulfonamides in targeting specific cancer-related enzymes and receptors. Notably, novel sulfonamides have been developed as tyrosine kinase inhibitors, displaying significant antitumor properties. These inhibitors, such as pazopanib, demonstrate efficacy against a variety of tumors by targeting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), among others (Carta, Scozzafava, & Supuran, 2012).
Antibacterial and Antimicrobial Effects
Sulfonamides have long been recognized for their antibacterial and antimicrobial effects. Recent research continues to explore sulfonamides that contain thiophene or chromene moieties, focusing on their potential antibacterial properties. These studies aim to elucidate the structural relationships that enhance antibacterial efficacy, providing insights into the development of new sulfonamide-based antimicrobials (Rathore et al., 2021).
Environmental and Analytical Applications
Sulfonamides, due to their widespread use and persistence, have become of interest in environmental science, particularly in understanding their fate and impact in ecosystems. Analytical methods for detecting sulfonamides in environmental samples have been developed, employing techniques like capillary electrophoresis. This research is crucial for monitoring and managing the environmental presence of sulfonamides, which can influence microbial resistance patterns and ecosystem health (Hoff & Kist, 2009).
Antioxidant Capacity
Sulfonamides have also been investigated for their antioxidant capacity. The ABTS/PP decolorization assay, a method used to measure antioxidant capacity, involves reactions that can be influenced by sulfonamides. Understanding these interactions can provide insights into the potential antioxidant applications of sulfonamides and contribute to the development of new antioxidant agents (Ilyasov et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that this compound may also interact with targets involved in mood regulation, but more research is needed to confirm this.
Mode of Action
It’s synthesized through nucleophilic and amidation reactions . This suggests that it might interact with its targets through similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of antidepressant molecules , which typically affect monoamine neurotransmitter pathways. Therefore, it’s possible that this compound may also influence similar pathways, but more research is needed to confirm this.
Result of Action
Given its potential role in the synthesis of antidepressant molecules , it might have effects on neuronal function and mood regulation. More research is needed to confirm these effects.
Propiedades
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-23-14-18(19-7-4-12-26-19)22-20(23)10-11-21-27(24,25)17-9-8-15-5-2-3-6-16(15)13-17/h4,7-9,12-14,21H,2-3,5-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWPDUYYPLEBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2576528.png)
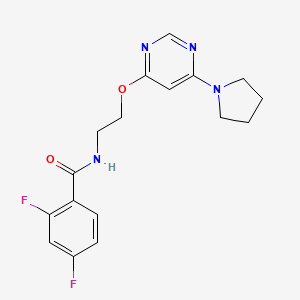
![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)
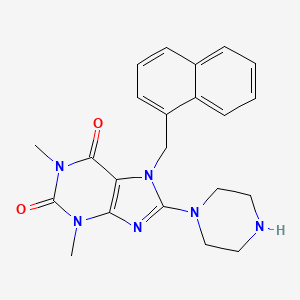

![2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2576542.png)
![(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2576543.png)
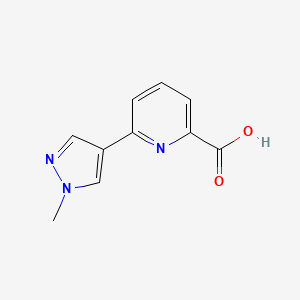

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2576547.png)
![N-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]methanesulfonamide](/img/structure/B2576548.png)
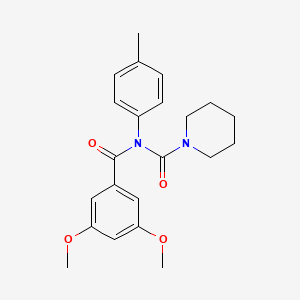
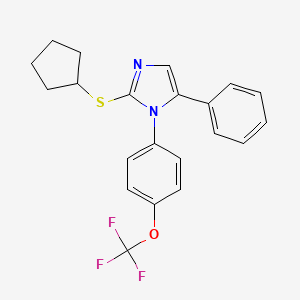
![2,2,2-trifluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2576551.png)